![molecular formula C16H26N2O2 B5917834 N-[3-(diethylamino)propyl]-4-ethoxybenzamide](/img/structure/B5917834.png)
N-[3-(diethylamino)propyl]-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(diethylamino)propyl]-4-ethoxybenzamide, also known as DEAB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a critical role in various biological processes. DEAB has been used in a wide range of studies to investigate the physiological and biochemical effects of ALDH inhibition and to explore its potential therapeutic applications.
Mécanisme D'action
N-[3-(diethylamino)propyl]-4-ethoxybenzamide works by inhibiting the activity of ALDH, which is an enzyme that plays a critical role in the metabolism of aldehydes. ALDH is involved in the detoxification of various endogenous and exogenous aldehydes, including those produced during oxidative stress and those generated by alcohol metabolism. By inhibiting ALDH, this compound can lead to the accumulation of toxic aldehydes, which can cause cellular damage and apoptosis.
Biochemical and Physiological Effects:
ALDH inhibition by this compound has been shown to have a wide range of biochemical and physiological effects. For example, it can lead to the accumulation of acetaldehyde, which is a toxic metabolite of alcohol. This can cause symptoms such as facial flushing, nausea, and headache, which are commonly experienced by individuals who have a genetic deficiency in ALDH. This compound has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer stem cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(diethylamino)propyl]-4-ethoxybenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of ALDH, which makes it a useful tool for studying the role of this enzyme in various biological processes. It is also relatively stable and easy to handle, which makes it a convenient reagent for use in experiments. However, this compound has some limitations as well. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, its effects on ALDH activity can be reversible, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-[3-(diethylamino)propyl]-4-ethoxybenzamide and its potential therapeutic applications. One area of interest is the development of this compound analogs that have improved pharmacokinetic properties and greater selectivity for ALDH inhibition. Another area of interest is the investigation of the effects of ALDH inhibition on other biological processes, such as oxidative stress and inflammation. Finally, there is a need for further studies to explore the potential of this compound as a cancer therapy and to identify the optimal dosing and delivery strategies for this compound.
Méthodes De Synthèse
N-[3-(diethylamino)propyl]-4-ethoxybenzamide can be synthesized using a multistep process that involves the reaction of 4-ethoxybenzoyl chloride with diethylamine to form N-(4-ethoxybenzoyl)-N,N-diethylamine. This intermediate is then reacted with 1,3-dibromopropane in the presence of a base to form this compound.
Applications De Recherche Scientifique
N-[3-(diethylamino)propyl]-4-ethoxybenzamide has been extensively used in scientific research to investigate the role of ALDH in various biological processes. For example, it has been used to study the effects of ALDH inhibition on cancer stem cells, which are believed to be responsible for tumor growth and resistance to chemotherapy. This compound has been shown to selectively target cancer stem cells and inhibit their growth, suggesting that it may have potential as a cancer therapy.
Propriétés
IUPAC Name |
N-[3-(diethylamino)propyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-18(5-2)13-7-12-17-16(19)14-8-10-15(11-9-14)20-6-3/h8-11H,4-7,12-13H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKTUCXGNLCAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

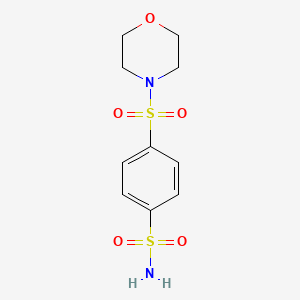
![N-[4-oxo-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B5917775.png)
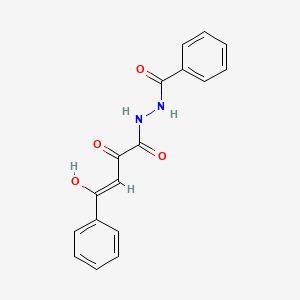
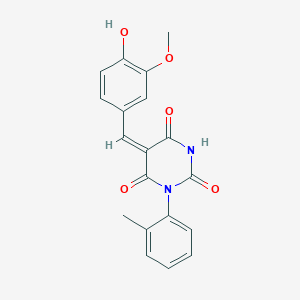
![N-{amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylene}benzamide](/img/structure/B5917787.png)
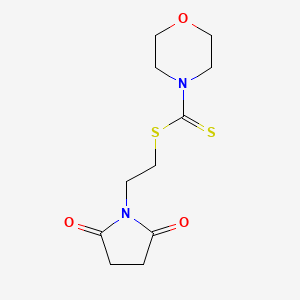
![2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5917795.png)
![phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5917799.png)
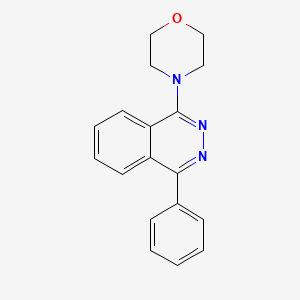
![N,N-diethyl-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanamine](/img/structure/B5917830.png)
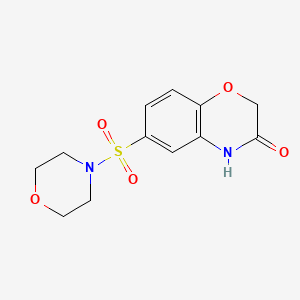
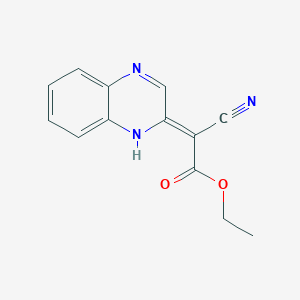
![N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5917854.png)
methyl]amino}phenyl)benzamide](/img/structure/B5917862.png)